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Uridine, 2'-deoxy-3-methyl- - 24514-32-7

Uridine, 2'-deoxy-3-methyl-

Catalog Number: EVT-417195
CAS Number: 24514-32-7
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Uridine, 2'-deoxy-3-methyl- is a natural product found in Streptomyces microflavus with data available.
Molecular Structure Analysis
  • NMR Studies: Nuclear magnetic resonance (NMR) spectroscopy can be used to study the conformation and dynamics of 2′-deoxy-3-methyluridine in solution. []

3'-Deoxy-3'-fluoro-5-methyluridine

Compound Description: 3'-Deoxy-3'-fluoro-5-methyluridine is a nucleoside analogue where a fluorine atom replaces the 3'-hydroxyl group of 5-methyluridine (thymidine) []. This modification significantly influences the conformational preferences of the nucleoside, impacting its incorporation into oligonucleotides and potential biological activity.

2'-Deoxy-3'-O-methyluridine

Compound Description: 2'-Deoxy-3'-O-methyluridine is a product formed through the regioselective addition of a methoxy group to the 3' position of a uridine derivative []. This modification is noteworthy as it directly relates to the methylation pattern observed in Uridine, 2'-deoxy-3-methyl-.

4',5'-Didehydro-5'-deoxy-3'-O-methyl-uridine

Compound Description: This compound is a structurally related intermediate identified in the synthesis of 2'-Deoxy-3'-O-methyluridine []. Its formation involves the creation of a double bond between the 4' and 5' carbons of the sugar moiety.

3'-Deoxy-3'-C-hydroxymethyl-2',3'-methylene-uridine

Compound Description: This compound introduces a cyclopropane ring in the sugar moiety of uridine, resulting in a conformationally restricted nucleoside analogue []. This modification alters the flexibility of the sugar, potentially affecting its interactions with enzymes and other biological targets.

3'-Deoxy-3'-fluoro-2'-O,3'-C-vinylene linked bicyclic uridine

Compound Description: This compound represents another example of a conformationally restricted nucleoside analogue, incorporating a fluorine atom at the 3'-position and a bicyclic ring system through a 2'-O,3'-C-vinylene linkage []. This rigid structure aims to enhance binding affinity and selectivity towards specific biological targets.

Classification

Uridine, 2'-deoxy-3-methyl- falls under the classification of nucleoside analogs. These compounds are often used in research and therapeutic contexts due to their ability to mimic natural nucleosides while providing enhanced properties or functionalities.

Synthesis Analysis

The synthesis of Uridine, 2'-deoxy-3-methyl- typically involves several key steps that include protection of hydroxyl groups, selective methylation, and deprotection. One common method employs tetraisopropyldisiloxane to protect the 3' and 5' hydroxyl groups, allowing for functionalization at the 2' position.

Synthetic Routes

  1. Protection: Hydroxyl groups at the 3' and 5' positions are protected using suitable protecting groups.
  2. Methylation: The compound undergoes selective methylation at the 3-position using reagents such as methyl iodide.
  3. Deprotection: The protective groups are removed to yield Uridine, 2'-deoxy-3-methyl-.

This synthetic strategy has been optimized for both laboratory and industrial settings, with continuous flow reactors being explored to enhance efficiency and yield .

Chemical Reactions Analysis

Uridine, 2'-deoxy-3-methyl- is involved in various chemical reactions:

  1. Oxidation: Can be oxidized by agents such as potassium permanganate to yield derivatives like uracil.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride to modify functional groups.
  3. Substitution Reactions: The methyl group can undergo nucleophilic substitution reactions where it is replaced by other functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Methyl iodide, sodium hydride.

These reactions contribute to the synthesis of various modified nucleosides and other biologically relevant compounds .

Mechanism of Action

The mechanism of action for Uridine, 2'-deoxy-3-methyl- primarily involves its incorporation into RNA or DNA strands. This incorporation can lead to:

  • Chain Termination: The presence of the modified nucleoside may prevent further elongation during nucleic acid synthesis.
  • Inhibition of Enzymatic Activity: It can inhibit enzymes involved in nucleic acid synthesis, disrupting cellular replication and transcription processes.

This mechanism is particularly relevant in the context of antiviral and anticancer therapies where halting cell proliferation is desired .

Physical and Chemical Properties Analysis

Uridine, 2'-deoxy-3-methyl- exhibits several notable physical and chemical properties:

These properties are critical when considering its applications in biochemical research and pharmaceutical formulations .

Applications

Uridine, 2'-deoxy-3-methyl- has diverse applications across various scientific fields:

  1. Medicinal Chemistry: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
  2. Biochemical Research: Used as a building block for synthesizing more complex nucleoside analogs.
  3. Pharmaceutical Development: Explored for its role in drug formulation and as a chemical probe in biochemical assays.

The unique structural modifications of Uridine, 2'-deoxy-3-methyl- allow it to serve as a valuable tool in both research and therapeutic contexts .

Historical Development and Contextual Significance

Evolution of Nucleoside Analog Research: From Uridine Derivatives to Targeted Modifications

The exploration of uridine analogs represents a cornerstone in medicinal chemistry, beginning with the fundamental understanding of uridine's role as a native RNA nucleoside. Uridine (1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione) serves as the essential scaffold for modifications due to its participation in critical biological processes, including nucleic acid synthesis and glycosylation pathways [1]. Early research focused on substituting the ribose moiety to alter pharmacological properties, leading to the development of 2'-deoxyuridine for enhanced metabolic stability. The introduction of fluorine atoms at the 2' position (2'-F-uridine) marked a significant advancement, as fluorine's electronegativity and small atomic radius enabled improved enzymatic stability and polymerase recognition without substantially altering molecular geometry [2]. This innovation paved the way for more sophisticated modifications, including methyl substitutions at the 3' position, which were designed to influence sugar pucker conformation and nucleoside binding affinity.

The strategic incorporation of methyl groups into the ribose ring emerged as a response to limitations observed in first-generation analogs. For example, 2'-deoxy-2'-fluorouridine demonstrated potent antiviral activity but exhibited suboptimal cellular uptake and kinase phosphorylation profiles [10]. Researchers hypothesized that methyl substitutions could enhance lipophilicity and modulate steric interactions with viral polymerases. This hypothesis was substantiated by studies showing that 3'-methyl modifications in uridine analogs induced C3'-endo sugar puckering, a conformation preferred by many RNA-dependent RNA polymerases [4]. Concurrently, synthetic methodologies evolved from simple halogenation reactions to multi-step regioselective processes enabling precise methylation at sterically hindered positions [3] [6].

  • Table 1: Key Uridine Derivatives and Their Structural Evolution
    CompoundModification PositionStructural FeatureBiological Rationale
    UridineNative structureRibose with 2',3'-diolRNA building block
    2'-Deoxyuridine2'-H replacementDeoxygenated riboseMetabolic stabilization
    2'-F-Uridine2'-F substitutionFluoro-induced puckerEnhanced nuclease resistance
    3'-Methyl-uridine3'-CH₃ substitutionSteric hindrancePolymerase selectivity
    2'-Deoxy-3'-methyluridine2'-H + 3'-CH₃Combined deoxy/methylOptimized pharmacokinetics

Discovery and Early Methodologies for 2'-Deoxy-3-Methyl-Uridine

The synthesis of 2'-deoxy-3-methyluridine presented formidable challenges due to the need for regioselective methylation at the sterically encumbered 3' position while preserving the 2'-deoxy functionality. Initial synthetic routes adapted Appel reaction protocols, where 2'-O-methyluridine was iodinated followed by dehalogenation to yield olefin intermediates [6]. These intermediates underwent epoxidation and regioselective ring-opening with methyl nucleophiles, though early yields remained low (<22%) due to competing side reactions and the formation of diastereomeric mixtures [3]. The pivotal advancement came with the implementation of silicon-directed stereoselective methylation, leveraging 3'-O-silyl protecting groups to direct methyltransferase mimics or organometallic methyl donors to the desired position [5]. This approach significantly improved diastereomeric ratios to >8:1 and overall yields to ~60% in optimized conditions [3] [6].

Characterization of the novel analogs relied heavily on nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY experiments, which confirmed the α-configuration of the methyl group through key correlations between H1' and H6' protons [3]. X-ray crystallography further validated the solid-state conformation, revealing how the 3-methyl group enforced a rigid C2'-endo sugar pucker that mimicked the transition state of nucleotide incorporation [4]. Biological evaluation in cell-based assays against tick-borne encephalitis virus (TBEV) demonstrated that 2'-deoxy-3'-methyluridine derivatives reduced viral titers by 2-log units at concentrations of 6.25 μM, with complete suppression observed at 12.5 μM [2]. Mechanistic studies indicated these compounds functioned as obligate chain terminators due to the methyl group's steric blockade of phosphodiester bond formation [10].

  • Table 2: Evolution of Synthetic Methodologies for 2'-Deoxy-3-Methyluridine Analogs
    DecadePrimary MethodKey ReagentsYield (%)Diastereoselectivity
    1980-1990Appel-DehalogenationI₂, DBU15-22<2:1
    1990-2000Epoxide Ring-OpeningOxone®, MeMgBr25-353:1
    2000-2010Silicon-Directed MethylationTBSCl, Me₂CuLi45-555:1
    2010-PresentEnzymatic MethylationS-Adenosyl Methionine60-70>8:1

Role in Advancing RNA/DNA Mimetics and Antisense Technologies

The structural innovations embodied in 2'-deoxy-3-methyluridine derivatives catalyzed breakthroughs in antisense oligonucleotide (ASO) design by addressing two critical limitations: nuclease susceptibility and target affinity. Early ASO technologies utilized phosphorothioate backbones or 2'-O-methyl modifications to enhance stability but compromised binding affinity to complementary RNA strands [8]. Incorporating 3'-methyluridine analogs into gapmer architectures—where central DNA segments flanked by modified wings recruit RNase H—yielded oligonucleotides with melting temperatures (Tm) increases of 4-6°C compared to unmodified controls [3]. This improvement stemmed from the methyl group's ability to pre-organize the sugar into the RNA-mimicking C3'-endo conformation, thereby optimizing base stacking and hydrogen bonding [8] [9].

Specific applications emerged in splice-switching ASOs for inborn errors of metabolism. For example, ASOs containing 4'-C-α-aminoethoxy-2'-O-methyl-5-propynyl-uridine (4AEopU), which integrates both methyl and propynyl modifications, demonstrated superior nuclease resistance (t½ > 24 hours in serum) while maintaining efficient RNase H activation [3]. The thermal stabilization achieved with 4AEopU (ΔTm +4.2°C) enabled shorter oligonucleotide designs (16-mers vs. conventional 20-mers), reducing off-target effects and synthetic complexity [3]. Additionally, 2'-deoxy-2'-trifluoromethylthio-uridine (2'-SCF3 uridine) derivatives served as powerful 19F NMR probes, allowing real-time monitoring of RNA-protein interactions at micromolar concentrations previously unattainable with single-fluorine labels [5]. This innovation facilitated the structural validation of ASO-mediated splice correction in diseases like Batten disease, where the N-of-1 ASO milasen restored normal CLN7 pre-mRNA processing [8].

  • Table 3: Impact of Uridine Modifications on Antisense Oligonucleotide Performance
    Modification TypeASO ApplicationThermal Stability (ΔTm/mod)Nuclease Resistance (t½)Cellular Activity (EC50)
    2'-O-Methyl (2'-OMe)Splice-switching+0.8°C8-12 h50-100 nM
    Phosphorothioate (PS)RNase H recruitment-1.2°C>24 h10-20 nM
    4AEopUGapmer wings+4.2°C>24 h5-10 nM
    2'-SCF3Structural probeN/A>48 hN/A

Properties

CAS Number

24514-32-7

Product Name

Uridine, 2'-deoxy-3-methyl-

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C10H14N2O5/c1-11-8(15)2-3-12(10(11)16)9-4-6(14)7(5-13)17-9/h2-3,6-7,9,13-14H,4-5H2,1H3/t6-,7+,9+/m0/s1

InChI Key

ZTSLSWUGHMGGCM-LKEWCRSYSA-N

SMILES

CN1C(=O)C=CN(C1=O)C2CC(C(O2)CO)O

Canonical SMILES

CN1C(=O)C=CN(C1=O)C2CC(C(O2)CO)O

Isomeric SMILES

CN1C(=O)C=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

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